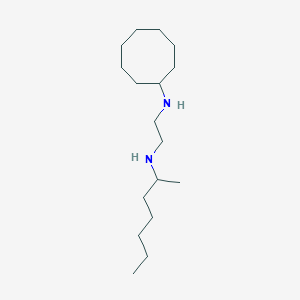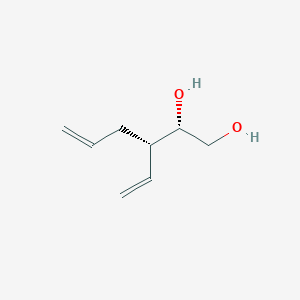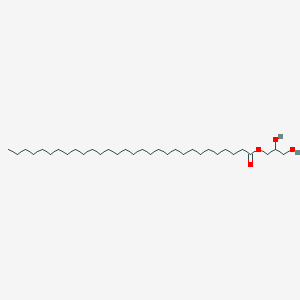
2,3-Dihydroxypropyl triacontanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl triacontanoate is an ester compound with the molecular formula C33H66O4 It is characterized by a long-chain fatty acid esterified with a glycerol derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl triacontanoate typically involves the esterification of triacontanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl triacontanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives or amides.
科学的研究の応用
2,3-Dihydroxypropyl triacontanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl triacontanoate involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. Additionally, it may serve as a substrate for lipases, leading to the release of fatty acids and glycerol derivatives that can participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
2,3-Dihydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.
2,3-Dihydroxypropyl stearate: Another ester with a different fatty acid chain length.
Glycerol monostearate: Contains a single fatty acid chain esterified to glycerol.
Uniqueness
2,3-Dihydroxypropyl triacontanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. This long chain length can influence the compound’s melting point, solubility, and interaction with biological membranes, making it particularly useful in specific industrial and biomedical applications.
特性
CAS番号 |
307306-48-5 |
|---|---|
分子式 |
C33H66O4 |
分子量 |
526.9 g/mol |
IUPAC名 |
2,3-dihydroxypropyl triacontanoate |
InChI |
InChI=1S/C33H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(36)37-31-32(35)30-34/h32,34-35H,2-31H2,1H3 |
InChIキー |
MLGMWWAJQYZVDD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
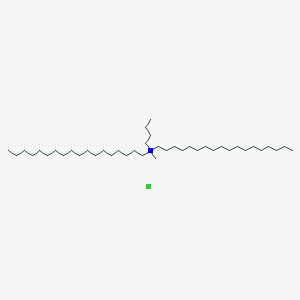
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
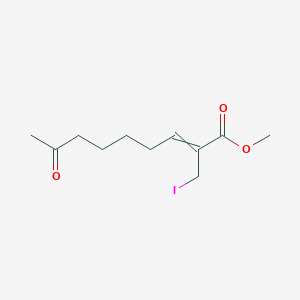
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
